molecular formula C19H16O3 B5534534 2-methylphenyl (2-naphthyloxy)acetate

2-methylphenyl (2-naphthyloxy)acetate

Cat. No.: B5534534
M. Wt: 292.3 g/mol
InChI Key: QLNOUALHWNWPGE-UHFFFAOYSA-N
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Description

2-methylphenyl (2-naphthyloxy)acetate is an organic compound with the molecular formula C19H16O3 It is a derivative of acetic acid and is characterized by the presence of a 2-methylphenyl group and a 2-naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl (2-naphthyloxy)acetate typically involves the esterification of 2-naphthyloxyacetic acid with 2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl (2-naphthyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

2-methylphenyl (2-naphthyloxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylphenyl (2-naphthyloxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyphenyl (2-naphthyloxy)acetate
  • 2-chlorophenyl (2-naphthyloxy)acetate
  • 2-nitrophenyl (2-naphthyloxy)acetate

Uniqueness

2-methylphenyl (2-naphthyloxy)acetate is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

(2-methylphenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-14-6-2-5-9-18(14)22-19(20)13-21-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNOUALHWNWPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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